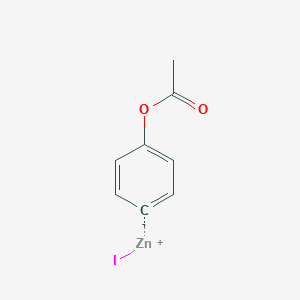

4-Acetoxyphenylzinc iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

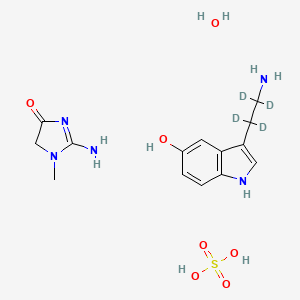

L’iodure de 4-acétoxyphénylzinque est un composé organozincique avec la formule moléculaire C8H7IO2Zn et une masse moléculaire de 327,43 g/mol . Ce composé est remarquable pour son utilisation en synthèse organique, en particulier dans les réactions de couplage croisé, où il sert de réactif pour introduire des groupes phényles dans divers substrats.

Méthodes De Préparation

L’iodure de 4-acétoxyphénylzinque est généralement préparé par réaction du 4-iodophénol avec de la poudre de zinc en présence d’anhydride acétique. La réaction est effectuée sous atmosphère inerte, comme l’azote ou l’argon, pour éviter l’oxydation . Le schéma de réaction général est le suivant :

4-Iodophénol+Poudre de zinc+Anhydride acétique→Iodure de 4-acétoxyphénylzinque

Les méthodes de production industrielle impliquent des voies de synthèse similaires, mais elles sont mises à l’échelle pour s’adapter à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit .

Analyse Des Réactions Chimiques

L’iodure de 4-acétoxyphénylzinque subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former l’iodure de 4-acétoxyphényle.

Réduction : Il peut être réduit pour former le bromure de 4-acétoxyphénylzinque.

Substitution : Il participe aux réactions de substitution nucléophile, où le groupe iodure est remplacé par d’autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme l’hydrure de lithium et d’aluminium et des nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

L’iodure de 4-acétoxyphénylzinque a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

4-Acetoxyphenylzinc iodide has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’iodure de 4-acétoxyphénylzinque implique le transfert du groupe phényle vers un substrat dans une réaction de couplage croisé. Ce processus est facilité par la présence d’un catalyseur au palladium ou au nickel, qui active la liaison zinc-phényle et permet la formation d’une nouvelle liaison carbone-carbone . Les cibles moléculaires et les voies impliquées dans ce mécanisme sont principalement liées au cycle catalytique de la réaction de couplage croisé.

Comparaison Avec Des Composés Similaires

L’iodure de 4-acétoxyphénylzinque peut être comparé à d’autres composés organozinciques similaires, tels que :

Iodure de phénylzinque : Structure similaire mais dépourvu du groupe acétoxy, ce qui le rend moins réactif dans certaines réactions.

Iodure de 4-méthylphénylzinque : Contient un groupe méthyle au lieu d’un groupe acétoxy, ce qui entraîne une réactivité et des applications différentes.

Iodure de 3-acétoxyphénylzinque : Similaire, mais avec le groupe acétoxy à une position différente, ce qui affecte sa réactivité et sa sélectivité dans les réactions.

L’unicité de l’iodure de 4-acétoxyphénylzinque réside dans son groupe acétoxy, qui améliore sa réactivité et le rend adapté à des applications synthétiques spécifiques .

Propriétés

Formule moléculaire |

C8H7IO2Zn |

|---|---|

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

iodozinc(1+);phenyl acetate |

InChI |

InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |

Clé InChI |

ZOODOIZMGXQJGL-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)OC1=CC=[C-]C=C1.[Zn+]I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)